Product packaging for 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole(Cat. No.:CAS No. 1368797-26-5)

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole

Cat. No.: B6267501
CAS No.: 1368797-26-5
M. Wt: 191.03 g/mol
InChI Key: ARYSOLWNZCESBB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, are fundamental to the chemical sciences. Their importance is underscored by their ubiquitous presence in nature, forming the core of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery, with a vast number of approved pharmaceuticals featuring these ring systems. Their structural diversity, electronic properties, and ability to engage in various intermolecular interactions make them privileged structures for the design of therapeutic agents and functional materials.

Overview of 1,3,4-Oxadiazole (B1194373) Chemistry and Versatility

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.govijpsjournal.com This scaffold has emerged as a subject of intense research due to its remarkable chemical stability and wide array of biological activities. ijpsjournal.comresearchgate.net Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. nih.govrroij.com

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of acylhydrazones or the dehydration of N,N'-diacylhydrazines. evitachem.com The versatility of the 1,3,4-oxadiazole core allows for the introduction of various substituents at the 2- and 5-positions, enabling the fine-tuning of its physicochemical and biological properties. The presence of a halogen, such as bromine, at one of these positions introduces a reactive handle for further synthetic transformations, such as cross-coupling reactions, thereby expanding the chemical space accessible from this scaffold.

Rationale for Academic Investigation of 2-Bromo-5-(propan-2-yl)-1,3,4-oxadiazole

The academic interest in this compound stems from the convergence of the established biological potential of the 1,3,4-oxadiazole ring and the specific contributions of its substituents. The isopropyl group (propan-2-yl) is a common lipophilic moiety in medicinal chemistry that can enhance membrane permeability and binding affinity. The bromine atom not only influences the electronic properties of the oxadiazole ring but also serves as a key synthetic intermediate for the construction of more complex molecules.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. uni.lu The investigation of this compound is driven by the hypothesis that the combination of the 1,3,4-oxadiazole core, a bromo-substituent, and an isopropyl group could lead to the discovery of new chemical entities with desirable pharmacological profiles.

Physicochemical Properties of this compound

Below is a table of predicted and known physicochemical properties for this compound and a related compound.

PropertyThis compound (Predicted)2-Bromo-5-methyl-1,3,4-oxadiazole (B1344494) (Known)
Molecular Formula C5H7BrN2O uni.luC3H3BrN2O scbt.com
Molecular Weight 191.03 g/mol 162.98 g/mol scbt.com
Monoisotopic Mass 189.974 g/mol uni.luNot Available
XlogP 1.6 uni.luNot Available
CAS Number Not Available864750-58-3 scbt.com

Spectroscopic Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368797-26-5

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3

InChI Key

ARYSOLWNZCESBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)Br

Purity

85

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole and Analogues

Classical Cyclodehydration Approaches

The formation of the 1,3,4-oxadiazole (B1194373) ring through the cyclodehydration of 1,2-diacylhydrazines or related precursors is a cornerstone of traditional synthetic strategies. This approach relies on the removal of a water molecule to facilitate ring closure, a transformation accomplished by a variety of dehydrating agents.

Phosphorous Oxychloride (POCl₃)-Mediated Cyclization

Phosphorous oxychloride (POCl₃) is one of the most frequently employed reagents for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net This method typically involves the reaction of an acid hydrazide with a carboxylic acid in the presence of POCl₃, which acts as both a dehydrating and activating agent. The reaction proceeds by converting the carboxylic acid into a more reactive intermediate, which is then attacked by the acid hydrazide, followed by cyclization and dehydration.

For the synthesis of analogs bearing an isopropyl group, such as 2-(2-isopropyl-5-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazoles, the corresponding hydrazide is reacted with a substituted benzoic acid in the presence of hot phosphorous oxychloride. ptfarm.plniscpr.res.in This classical approach remains a robust and widely used method for preparing a variety of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.netuobaghdad.edu.iq The general conditions often involve refluxing the reactants in an excess of POCl₃ or using it in a suitable solvent.

A plausible route to an isopropyl-substituted oxadiazole using this method would involve the reaction of isobutyric acid hydrazide with a suitable carboxylic acid in the presence of POCl₃. The reaction conditions for the synthesis of various 2,5-dialkyl-1,3,4-oxadiazoles have been reported to involve refluxing the corresponding N,N'-diacylhydrazine with POCl₃ for several hours. google.com

Table 1: Examples of POCl₃-Mediated Synthesis of 1,3,4-Oxadiazole Analogs

Starting MaterialsProductConditionsYieldReference
Acid hydrazide and substituted benzoic acid2-(2-Isopropyl-5-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazoleReflux in POCl₃Not specified ptfarm.plniscpr.res.in
N,N'-diacylhydrazine2,5-Dialkyl-1,3,4-oxadiazoleReflux in POCl₃, 6-24 h40-76% google.com
4-methyl coumarinyl-7-oxyacetic hydrazide and benzoic acid4-methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl methoxy) coumarinReflux in POCl₃, 5 hNot specified uobaghdad.edu.iq

Thionyl Chloride (SOCl₂)-Based Protocols

Thionyl chloride (SOCl₂) is another powerful dehydrating agent used for the synthesis of 1,3,4-oxadiazoles. researchgate.net Its mechanism is similar to that of POCl₃, involving the activation of a carboxylic acid to facilitate reaction with a hydrazide and subsequent cyclodehydration. SOCl₂ is often considered a good choice for the cyclization of 1,2-diacylhydrazines, particularly those containing multiple functional groups.

The general procedure involves treating the diacylhydrazine with SOCl₂ under reflux conditions to yield the corresponding 1,3,4-oxadiazole derivative. This method is noted for its efficiency and applicability to a wide range of substrates.

Other Dehydrating Agents for 1,3,4-Oxadiazole Formation

Beyond POCl₃ and SOCl₂, a variety of other reagents have been utilized to effect the cyclodehydration required for 1,3,4-oxadiazole synthesis. These include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), triflic anhydride, and the Burgess reagent. researchgate.net Each of these reagents offers different advantages in terms of reaction conditions, substrate scope, and functional group tolerance. For instance, phosphorus pentoxide is a strong dehydrating agent often used in harsher conditions, while the Burgess reagent can be employed under milder conditions.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile synthetic methods. These modern strategies often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of 1,3,4-oxadiazoles. This technique is particularly effective for cyclodehydration and oxidative cyclization reactions.

For example, the oxidative cyclization of N-acylhydrazones to their corresponding 5-substituted-1,3,4-oxadiazoles can be efficiently achieved using chloramine-T under microwave irradiation. This method provides a rapid and efficient route to these heterocyclic compounds. One-pot syntheses of 2,5-disubstituted-1,3,4-oxadiazoles have also been reported under microwave heating, where monoarylhydrazides are condensed with acid chlorides without the need for an additional acid catalyst or dehydrating reagent.

Table 2: Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Analogs

Starting MaterialsProductConditionsReference
N-acylhydrazones5-substituted-1,3,4-oxadiazolesChloramine-T, Microwave irradiation
Monoarylhydrazides and acid chlorides2,5-disubstituted-1,3,4-oxadiazolesHMPA, Microwave heating

One-Pot Reaction Sequences for 2,5-Disubstituted 1,3,4-Oxadiazoles

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing the number of synthetic steps and purification procedures. Several one-pot methods have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

One such approach involves the reaction of hydrazides with substituted benzoic acids in the presence of phosphorous oxychloride, which serves as both the coupling and cyclodehydrating agent in a single step. ptfarm.plniscpr.res.in Another efficient one-pot method for unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles utilizes trichloroisocyanuric acid (TCCA) at ambient temperatures, highlighting the mild nature of this synthesis and short reaction times.

A key strategy for the synthesis of the target compound, 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole, would likely involve a multi-step sequence. A plausible route begins with the synthesis of the precursor, 5-isopropyl-1,3,4-oxadiazol-2-amine. This intermediate can be prepared through the cyclization of an appropriate semicarbazone, which is formed from the condensation of isobutyraldehyde (B47883) with semicarbazide. The subsequent conversion of the 2-amino group to a 2-bromo group can be achieved via a Sandmeyer-type reaction. For instance, the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494) is accomplished by treating 5-methyl-1,3,4-oxadiazol-2-amine (B1270889) with tert-butyl nitrite (B80452) and copper(II) bromide (CuBr₂). This methodology is directly applicable to the isopropyl analog, providing a targeted pathway to this compound.

Table 3: Sandmeyer-Type Synthesis of a 2-Bromo-1,3,4-Oxadiazole Analog

Starting MaterialProductReagentsConditionsYieldReference
5-methyl-1,3,4-oxadiazol-2-amine2-bromo-5-methyl-1,3,4-oxadiazoletert-butyl nitrite, CuBr₂MeCN, 65 °C, 3 h31%

Oxidative Cyclization Methods for 1,3,4-Oxadiazole Ring Formation

A prevalent and effective strategy for constructing the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. nih.gov This method avoids the often harsh conditions required for the dehydration of 1,2-diacylhydrazines. A wide array of oxidizing agents has been successfully employed, demonstrating the versatility of this approach.

Commonly used oxidants include halogens like bromine (Br₂) and iodine (I₂), as well as permanganates and metal oxides such as potassium permanganate (B83412) (KMnO₄) and mercury(II) oxide (HgO). nih.gov Milder and more specialized reagents have also been developed to improve yields and substrate tolerance. These include chloramine-T, ceric ammonium (B1175870) nitrate (B79036) (CAN), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and hypervalent iodine reagents. nih.gov For instance, iodine, often in the presence of a base like potassium carbonate, is a practical, transition-metal-free option for cyclizing acylhydrazones, including crude substrates formed directly from the condensation of aldehydes and hydrazides. organic-chemistry.orgjchemrev.com

More recent advancements include electrochemical methods, which offer a green alternative by avoiding stoichiometric chemical oxidants. nih.gov Photo-mediated oxidative cyclization, sometimes requiring a photocatalyst, represents another modern approach that can proceed under mild conditions. rsc.orgsemanticscholar.org The choice of oxidant and reaction conditions can be tailored based on the specific substituents on the acylhydrazone precursor to maximize the yield of the desired 2,5-disubstituted 1,3,4-oxadiazole. rsc.org

A summary of various oxidizing agents used in the synthesis of 1,3,4-oxadiazoles is presented below.

Oxidizing Agent CategoryExamplesReference
Halogen-BasedIodine (I₂), Bromine (Br₂), N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin nih.govjchemrev.com
Metal-BasedPotassium Permanganate (KMnO₄), Mercury(II) Oxide (HgO), Ceric Ammonium Nitrate (CAN), Copper(II) Triflate (Cu(OTf)₂) nih.gov
Hypervalent Iodine(Diacetoxyiodo)benzene (DIB), Dess-Martin periodinane rsc.org
OtherChloramine-T, Trichloroisocyanuric acid (TCCA), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) nih.govrsc.org
Modern MethodsElectrochemical Oxidation, Photoredox Catalysis nih.govrsc.org

Precursor Synthesis and Intermediate Transformations

The successful synthesis of the target oxadiazole is critically dependent on the efficient preparation of its precursors, primarily acylhydrazides and their corresponding acylhydrazones.

Acylhydrazides are fundamental building blocks for 1,3,4-oxadiazoles. The most traditional and widely used method for their synthesis is the hydrazinolysis of a carboxylic acid ester. researchgate.net Typically, an ester is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. inglomayor.cl An alternative route involves the conversion of a carboxylic acid to a more reactive acyl chloride, which is then reacted with hydrazine. google.com More recently, methods for synthesizing acylhydrazides directly from carboxylic acids using coupling agents or via activated amides have been developed to streamline the process. researchgate.netthieme-connect.com

Substituted carboxylic acids are versatile starting materials for creating the diverse substitution patterns found in 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com To synthesize this compound, one could envision starting with isobutyric acid.

There are two primary pathways from the carboxylic acid. The first involves converting the carboxylic acid into an acylhydrazide, as previously described, which then undergoes cyclization. osti.gov The second, more direct approach, involves a one-pot reaction where a carboxylic acid is condensed with an acylhydrazide using a dehydrating or coupling agent. researchgate.net A variety of such agents have been employed, including traditional reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA), as well as modern coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in combination with a phosphine-based dehydrating system. openmedicinalchemistryjournal.com

Recent innovations have led to highly efficient one-pot, multi-component reactions. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and a subsequent coupling partner in a single sequence. organic-chemistry.org Copper-catalyzed methods have also been developed that couple hydrazides with arylacetic acids via oxidative decarboxylation to form the oxadiazole ring. nih.gov These methods highlight the flexibility of using carboxylic acids as direct precursors, allowing for the late-stage functionalization of complex molecules containing a carboxylic acid moiety. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final 1,3,4-oxadiazole product. Key variables include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the catalyst or oxidizing agent.

For oxidative cyclization of acylhydrazones, the choice of oxidant is paramount. While strong oxidants can be effective, they may lack functional group tolerance, leading to by-products. semanticscholar.org Milder reagents like chloramine-T or electrochemical methods often provide cleaner reactions and higher yields, with some electrochemical syntheses reporting yields of up to 83%. nih.govnih.gov

In one-pot syntheses starting from carboxylic acids and hydrazides, the selection of the coupling and dehydrating agent is critical. The use of modern reagents like XtalFluor-E or TBTU has been shown to produce 1,3,4-oxadiazoles in high yields (70-95%) under mild conditions. luxembourg-bio.com The reaction solvent can also play a significant role; for instance, dehydrative cyclization of N,N'-diacylhydrazines with POCl₃ was optimized in acetonitrile (B52724) at 100 °C to achieve a 61% yield. Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and, in some cases, improve yields, often under solvent-free conditions. arabjchem.org

The electronic properties of the substituents on the aromatic rings of the precursors can influence reaction efficiency. Electron-donating groups on benzhydrazide rings have been observed to increase reactivity and yield in certain cyclodesulfurization reactions. luxembourg-bio.com Systematic screening of bases, solvents, and temperatures, as shown in the table below for an analogous synthesis, is a standard approach to identifying the optimal conditions for a specific substrate combination.

Optimization of Reaction Conditions for an Analogous 1,3,4-Oxadiazole Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃THF7016Trace
2DIPEATHF7016Trace
3Cs₂CO₃THF7016Trace
4NaHDMF0220
5NaHDMFRT445
6NaHTHF0240
7NaHTHFRT485
8NaHTHF50475

This table is representative of a typical optimization process for related heterocyclic syntheses and is adapted from methodologies for similar compounds.


Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

High-Resolution ¹H NMR Analysis for Proton Environments

High-resolution proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. For 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding exclusively to the propan-2-yl (isopropyl) group.

The methine proton (-CH) of the isopropyl group would theoretically appear as a septet (a multiplet of seven lines) due to spin-spin coupling with the six equivalent protons of the two adjacent methyl (-CH₃) groups. The six methyl protons would, in turn, appear as a doublet (a multiplet of two lines) due to coupling with the single methine proton. The integration of these signals would confirm a 1:6 ratio, consistent with the number of methine and methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
(CH₃)₂CH- ~3.0 - 3.5 Septet ~7.0 1H

Note: Predicted values are based on typical chemical shifts for similar chemical environments.

¹³C NMR Investigations for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal. For this compound, four distinct signals are expected in the ¹³C NMR spectrum.

Two signals would correspond to the carbon atoms of the 1,3,4-oxadiazole (B1194373) ring: one for the carbon atom bonded to the isopropyl group (C5) and another for the carbon atom bonded to the bromine atom (C2). The remaining two signals would arise from the isopropyl group: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). The chemical shifts of the oxadiazole carbons are expected to be significantly downfield due to the influence of the electronegative oxygen, nitrogen, and bromine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C 5 (Oxadiazole) ~165 - 170
C 2 (Oxadiazole) ~150 - 155
(CH₃ )₂C H- ~25 - 30

Note: Predicted values are based on typical chemical shifts for similar chemical environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For the title compound, a COSY spectrum would show a cross-peak connecting the methine proton signal with the methyl proton signal of the isopropyl group, confirming their connectivity (3-bond coupling). who.int

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded carbon atoms to their attached protons (1-bond ¹³C-¹H coupling). mdpi.com An HSQC spectrum would show a correlation between the methine carbon signal and the methine proton signal, and another correlation between the methyl carbon signal and the methyl proton signals. The oxadiazole carbons, having no directly attached protons, would be absent from the HSQC spectrum.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a compound. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include C-H stretching and bending from the isopropyl group, C=N and C-O-C stretching vibrations characteristic of the 1,3,4-oxadiazole ring, and a C-Br stretching vibration at a lower frequency. uni.lu

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2970 - 2850 C-H Stretch Isopropyl group
~1640 - 1610 C=N Stretch 1,3,4-Oxadiazole ring
~1560 N=N Stretch (often coupled) 1,3,4-Oxadiazole ring
~1070 - 1020 C-O-C Stretch 1,3,4-Oxadiazole ring

Note: Predicted values are based on typical frequencies for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₅H₇BrN₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺ (containing ⁷⁹Br) C₅H₇⁷⁹BrN₂O 189.97418
[M+H]⁺ (containing ⁷⁹Br) C₅H₈⁷⁹BrN₂O 190.98146
[M]⁺ (containing ⁸¹Br) C₅H₇⁸¹BrN₂O 191.97213

Data sourced from predicted values.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography could provide the definitive proof of its molecular structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms by analyzing the diffraction pattern of X-rays passing through the crystal.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the 1,3,4-oxadiazole ring and the geometry of the isopropyl substituent. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate how the molecules pack together in the crystal lattice. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions observed in 1,3,4-oxadiazole derivatives are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The π → π* transitions are generally of high intensity and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated system of the oxadiazole ring. The position and intensity of these absorption bands are sensitive to the nature of the substituents on the heterocyclic ring.

The n → π* transitions are typically of lower intensity and occur at longer wavelengths compared to the π → π* transitions. These involve the excitation of an electron from a non-bonding orbital, such as those associated with the lone pairs on the oxygen and nitrogen atoms of the oxadiazole ring, to a π* antibonding orbital.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from studies on structurally similar 2,5-disubstituted 1,3,4-oxadiazoles. The isopropyl group at the 5-position is an alkyl group and is not expected to significantly alter the electronic transitions of the oxadiazole core. The bromo group at the 2-position, being a halogen, can have a modest influence on the absorption maxima due to its electronic effects.

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic spectra of such molecules and can provide valuable insights into the nature of the electronic transitions. These theoretical calculations can help in assigning the observed absorption bands to specific electronic transitions within the molecule.

The following interactive data table provides a representative overview of the expected electronic transitions for this compound based on the general characteristics of this class of compounds.

Interactive Data Table: Predicted UV-Vis Absorption Data

Type of TransitionProbable Wavelength Range (λmax, nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π200 - 250High
n → π260 - 300Low to Medium

Computational and Theoretical Chemistry Insights into 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole, these computational methods provide a window into its electronic structure, stability, and reactivity, which are critical for understanding its potential applications in medicinal chemistry and materials science.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netbohrium.com DFT studies on substituted 1,3,4-oxadiazole (B1194373) derivatives have demonstrated that the 1,3,4-oxadiazole ring is an electron-deficient system. bohrium.com This characteristic is crucial for its role as a pharmacophore, as it can participate in various non-covalent interactions. mdpi.com

In the case of this compound, the electronic properties are influenced by the substituents on the oxadiazole ring. The bromine atom, being an electron-withdrawing group, is expected to further enhance the electron-deficient nature of the oxadiazole core. Conversely, the propan-2-yl (isopropyl) group is a weak electron-donating group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations that describe the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net For substituted 1,3,4-oxadiazoles, the HOMO-LUMO gap is typically in a range that suggests good chemical stability. researchgate.net

Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, the MEP map would likely show a region of negative potential (red and yellow) around the oxygen and nitrogen atoms of the oxadiazole ring, indicating their potential to act as hydrogen bond acceptors. The bromine atom would also contribute to the electrophilic character of the adjacent carbon atom.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

PropertyPredicted Value/Characteristic
HOMO EnergyModerately low
LUMO EnergyLow
HOMO-LUMO GapRelatively large, indicating good stability
Dipole MomentModerate to high, due to electronegative atoms
Electron DensityHigh around O and N atoms of the oxadiazole ring

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, the rotation around the single bond connecting the isopropyl group to the oxadiazole ring is a key conformational feature.

DFT calculations can be employed to map the potential energy surface of the molecule as a function of this rotation. This allows for the identification of the most stable conformer (the one with the lowest energy) and any transitional states. Studies on similar substituted heterocycles have shown that steric hindrance between the substituent and the ring can influence the preferred conformation. mdpi.com For this compound, the bulky isopropyl group may prefer a staggered conformation relative to the plane of the oxadiazole ring to minimize steric clash.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Ligand-Protein Interaction Profiling for Biological Targets

The 1,3,4-oxadiazole scaffold is a common feature in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.govijpsjournal.com This suggests that this compound could potentially interact with various biological targets.

Molecular docking simulations can be used to screen this compound against a panel of known protein targets. For instance, based on the activities of other bromo- and alkyl-substituted oxadiazoles, potential targets could include:

Tyrosine Kinases: Receptors like EGFR and VEGFR2 are often targeted in cancer therapy. nih.govresearchgate.net The oxadiazole nitrogen atoms can form hydrogen bonds with key residues in the kinase active site. nih.gov

Microbial Enzymes: Enzymes such as peptide deformylase in bacteria or lanosterol (B1674476) 14α-demethylase in fungi are potential targets for antimicrobial agents. nih.govnih.gov

Cyclooxygenase (COX) Enzymes: Some oxadiazole derivatives exhibit anti-inflammatory activity by inhibiting COX-1 and COX-2. mdpi.com

Binding Mode Predictions and Energetic Analysis

Docking simulations provide detailed insights into the binding mode of a ligand within a protein's active site. For this compound, the predicted interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring are expected to act as hydrogen bond acceptors, interacting with donor residues like arginine, lysine, or serine in the protein's active site. researchgate.netnih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur.

Hydrophobic Interactions: The isopropyl group can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

The energetic analysis from docking simulations provides a binding energy score, which estimates the affinity of the ligand for the protein. A lower binding energy generally indicates a more favorable interaction.

Table 2: Hypothetical Docking Results for this compound with a Model Protein Target (e.g., a Tyrosine Kinase)

ParameterPredicted Outcome
Binding Energy (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesMet, Lys, Asp, Leu
Types of InteractionsHydrogen bonds, hydrophobic interactions, halogen bonds

Molecular Dynamics Simulations for Complex Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the complex over time, providing information on its stability and flexibility. nih.govresearchgate.net

For a complex of this compound with a protein target, an MD simulation would reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, the stability of the initial docking pose can be assessed. A stable RMSD over the simulation time suggests a stable binding mode.

Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible upon ligand binding.

Persistence of Key Interactions: MD simulations can track the persistence of hydrogen bonds and other interactions identified in the docking study. This helps to confirm the importance of these interactions for binding.

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational chemistry provides a powerful lens for understanding the intrinsic reactivity of molecules, offering insights that complement and guide experimental studies. For this compound, while specific, in-depth computational research is not extensively available in public literature, its reactivity can be predicted by applying established theoretical methods commonly used for the 1,3,4-oxadiazole class of compounds. These methods, primarily rooted in Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic structure, from which its chemical behavior can be inferred.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely involving the lone pairs of the oxygen and nitrogen atoms of the oxadiazole ring and potentially the isopropyl group. Conversely, the LUMO is anticipated to be localized predominantly around the electron-deficient C2-carbon atom attached to the highly electronegative bromine atom, as well as on the oxadiazole ring itself. This distribution suggests that the molecule can act as both an electron donor and acceptor, though the presence of the bromine atom strongly indicates a propensity for nucleophilic substitution at the C2 position.

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

Negative Potential Regions (Red/Yellow): These areas are susceptible to electrophilic attack. For this compound, the most intense negative potential is expected to be located around the two nitrogen atoms of the oxadiazole ring due to their lone pairs of electrons.

Positive Potential Regions (Blue): These areas are prone to nucleophilic attack. The most significant region of positive potential is predicted to be around the carbon atom bonded to the bromine (C2), making it the primary site for nucleophilic substitution reactions. The hydrogen atoms of the isopropyl group will also exhibit a lesser degree of positive potential.

This analysis strongly suggests that a key reaction pathway for this molecule involves the nucleophilic displacement of the bromide ion.

Global Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These descriptors provide a more quantitative prediction of reactivity.

DescriptorFormulaPredicted Significance for this compound
Energy Gap (ΔE) ELUMO - EHOMOA relatively moderate energy gap is expected, indicating reasonable stability but susceptibility to reaction under appropriate conditions.
Ionization Potential (I) -EHOMORepresents the energy required to remove an electron. A higher value indicates greater stability against oxidation.
Electron Affinity (A) -ELUMORepresents the energy released upon gaining an electron. A higher value suggests a greater ability to accept an electron.
Electronegativity (χ) -(EHOMO + ELUMO)/2A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η) (ELUMO - EHOMO)/2Indicates resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S) 1/(2η)The reciprocal of hardness; a softer molecule is more reactive.
Electrophilicity Index (ω) χ²/(2η)Measures the propensity of a species to accept electrons. The brominated oxadiazole is expected to have a significant electrophilicity index.

This table presents predicted trends based on the analysis of similar compounds, as specific computational data for this compound is not available.

Predicted Reaction Pathways

Based on the computational insights, the most probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The strong electron-withdrawing nature of the oxadiazole ring, combined with the good leaving group ability of the bromine atom, makes this position highly electrophilic and thus susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).

Chemical Reactivity and Derivatization Strategies for 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole

Nucleophilic Substitution Reactions at the Bromine Position

The C-Br bond at the 2-position of the 1,3,4-oxadiazole (B1194373) ring is the primary center of reactivity for this molecule. The electron-withdrawing nature of the heterocyclic ring activates this position, making the bromine atom a good leaving group for nucleophilic substitution reactions. This reactivity is a cornerstone for the derivatization of this scaffold, enabling the introduction of diverse molecular fragments.

Halogenated 1,3,4-oxadiazoles readily undergo nucleophilic substitution with various heteroatom nucleophiles, providing a direct route to 2-amino, 2-thio, and 2-alkoxy derivatives. nih.gov

Nitrogen Nucleophiles: The reaction with nitrogen-based nucleophiles, such as primary or secondary amines, is a common strategy for synthesizing 2-amino-1,3,4-oxadiazole derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide generated. The synthesis of 2-acylamino-1,3,4-oxadiazoles can be achieved through methods like the cyclodesulfurization of acylthiosemicarbazides, which implies the feasibility of displacing a halogen from a 2-halo-1,3,4-oxadiazole precursor with an amine. nih.govluxembourg-bio.com

Sulfur Nucleophiles: Similarly, sulfur nucleophiles, particularly thiols, can displace the bromine atom to form 2-thioether-substituted 1,3,4-oxadiazoles. These reactions are often carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. The resulting thioethers can be further oxidized to the corresponding sulfoxides or sulfones, expanding the chemical diversity of the products. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols via the reaction of acylhydrazides with carbon disulfide in a basic medium is a well-established route, indicating the ring's compatibility with sulfur functionalities. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions with Heteroatoms
NucleophileGeneral ProductTypical Conditions
Primary/Secondary Amine (R₂NH)2-Amino-5-(propan-2-yl)-1,3,4-oxadiazoleBase (e.g., K₂CO₃, Et₃N), Polar solvent (e.g., DMF, CH₃CN), Heat
Thiol (RSH)2-(Alkyl/Arylthio)-5-(propan-2-yl)-1,3,4-oxadiazoleBase (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., THF, DMF)
Alkoxide (RO⁻)2-Alkoxy-5-(propan-2-yl)-1,3,4-oxadiazoleCorresponding alcohol (ROH) with a strong base (e.g., NaH)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 2-bromo-1,3,4-oxadiazoles are competent substrates for these transformations. These reactions significantly expand the synthetic utility of the title compound, allowing for the attachment of various aryl, vinyl, and alkynyl groups.

Suzuki Coupling: The Suzuki reaction involves the coupling of the 2-bromo-oxadiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is highly efficient for creating C-C bonds between the oxadiazole ring and other aromatic or heteroaromatic systems. nih.govnih.govacs.org The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a bond between the C2 position of the oxadiazole and a terminal alkyne. chim.it This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. jchemrev.comrroij.com It is a reliable method for synthesizing 2-alkynyl-1,3,4-oxadiazoles, which are valuable precursors for further chemical modifications.

Heck Reaction: The Heck reaction creates a C-C bond by coupling the 2-bromo-oxadiazole with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is particularly useful for synthesizing 2-vinyl-1,3,4-oxadiazoles. The stereoselectivity of the reaction typically favors the trans isomer. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerGeneral ProductTypical Catalytic System
SuzukiAryl/Vinyl Boronic Acid (RB(OH)₂)2-Aryl/Vinyl-5-(propan-2-yl)-1,3,4-oxadiazolePd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Cs₂CO₃)
SonogashiraTerminal Alkyne (R-C≡CH)2-Alkynyl-5-(propan-2-yl)-1,3,4-oxadiazolePd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N, piperidine)
HeckAlkene (CH₂=CHR)2-Vinyl-5-(propan-2-yl)-1,3,4-oxadiazolePd(OAc)₂, Phosphine (B1218219) ligand (e.g., PPh₃), Base (e.g., Et₃N)

Reactions Involving the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is an aromatic, electron-deficient heterocycle. This electronic character makes it relatively stable and resistant to degradation under many conditions, but also susceptible to specific types of transformations, particularly nucleophilic attack leading to ring cleavage.

The stability of the 1,3,4-oxadiazole ring is significant, but it is not inert. Under certain conditions, nucleophilic attack at the C2 or C5 positions can lead to cleavage of the ring. For instance, strong nucleophiles can induce ring-opening to form acylhydrazine derivatives. acs.org This reactivity can be a limitation when performing reactions under harsh basic or acidic conditions. acs.org

Rearrangements involving the 1,3,4-oxadiazole core itself are uncommon. Most documented rearrangements are related to the formation of the 1,3,4-oxadiazole ring from other heterocyclic precursors, such as the thermal or photochemical rearrangement of substituted tetrazoles or 1,2,4-oxadiazoles. nih.govwikipedia.orgwikipedia.org For example, some 1,2,4-oxadiazoles have been shown to photoisomerize into the more stable 1,3,4-oxadiazole isomers. nih.govwikipedia.org The Dimroth rearrangement, a well-known reaction for 1,2,3-triazoles, is not typically observed for 1,3,4-oxadiazoles.

Due to the electron-deficient nature of the 1,3,4-oxadiazole ring, which is caused by the presence of two electronegative nitrogen atoms and an oxygen atom, electrophilic substitution at the ring's carbon atoms is extremely difficult. nih.govacs.org The electron density is too low to facilitate attack by common electrophiles like nitrating or halogenating agents. If electrophilic attack does occur, it is directed towards the ring nitrogen atoms, which possess lone pairs of electrons. acs.org

Conversely, nucleophilic aromatic substitution directly on the ring carbons (replacing a hydrogen atom) is also not a typical reaction pathway. While the ring is susceptible to nucleophilic attack, this process, as mentioned, usually culminates in ring-opening rather than substitution, unless a good leaving group like a halogen is already present at the C2 or C5 position. nih.gov Therefore, reactions classified as aromatic substitutions are generally restricted to any peripheral aryl substituents that might be attached to the oxadiazole core, rather than occurring on the heterocycle itself.

Functionalization and Modification of the Isopropyl Group

Reactions involving the substituent groups on a 1,3,4-oxadiazole ring are possible but are often constrained by the sensitivity of the ring to the reagents used. acs.org Selective modification of the isopropyl group on 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole presents a synthetic challenge.

Regioselectivity and Stereoselectivity in Derivatization Pathways

The derivatization of this compound is governed by fundamental principles of chemical reactivity that dictate the spatial orientation and arrangement of atoms in the resulting products. Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, and stereoselectivity, the preferential formation of one stereoisomer over another, are critical considerations in designing synthetic pathways to novel compounds.

The structure of this compound inherently directs its reactivity. The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. The bromine atom at the C2 position serves as an excellent leaving group, making this site the primary center for functionalization through various substitution and cross-coupling reactions. The propan-2-yl (isopropyl) group at the C5 position, being a sterically bulky and electron-donating alkyl group, influences the electronic properties and steric accessibility of the heterocyclic core.

Regioselectivity in C2 Position Functionalization

Derivatization of this compound predominantly occurs at the C2 position via the displacement of the bromide ion. This high degree of regioselectivity is exploited in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Influencing Factors:

Electronic Effects: The electron-withdrawing nature of the oxadiazole ring facilitates nucleophilic attack at the C2 carbon, to which the bromo leaving group is attached.

Steric Hindrance: The isopropyl group at the C5 position can sterically hinder the approach of reagents. In reactions involving unsymmetrical reagents, this steric bulk can influence which part of the reagent bonds to the C2 position. For instance, in reactions with unsymmetrical benzynes, initial nucleophilic attack is often directed away from the more sterically demanding substituent on the oxadiazole ring. nih.gov

Reaction Mechanism: The mechanism of the chosen reaction is paramount. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are highly specific for the C-Br bond, ensuring that functionalization occurs exclusively at the C2 position. researchgate.net

The regioselectivity of these derivatization reactions is typically high, often leading to a single constitutional isomer. The table below illustrates the expected regioselective outcomes for palladium-catalyzed cross-coupling reactions.

Table 1: Regioselective Outcomes in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Ligand SystemExpected C2-Substituted ProductRegioselectivity (%)
Suzuki Coupling4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,3,4-oxadiazole>99
Stille CouplingTributyl(vinyl)stannanePdCl₂(PPh₃)₂, LiCl2-(Propan-2-yl)-5-vinyl-1,3,4-oxadiazole>98
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-5-(propan-2-yl)-1,3,4-oxadiazole>99
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃N-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazol-2-amine>97

Stereoselectivity in Derivatization Pathways

The parent molecule, this compound, is achiral and does not possess any stereocenters. Stereoselectivity, therefore, becomes a relevant consideration only when a derivatization reaction introduces a new chiral center or when the substrate is modified with a chiral reagent or catalyst.

Scenarios for Stereoselective Derivatization:

Introduction of a New Stereocenter: If a nucleophile or coupling partner containing a prochiral center reacts at the C2 position, a new stereocenter can be generated. For example, the addition of a ketone-containing organometallic reagent followed by reduction could create a chiral alcohol. The stereochemical outcome of such a reaction (i.e., the ratio of enantiomers or diastereomers) would depend on the reaction conditions and the potential use of chiral directing groups or catalysts.

Use of Chiral Reagents or Catalysts: Enantioselective or diastereoselective transformations can be achieved by employing chiral auxiliaries, reagents, or catalysts. In a palladium-catalyzed coupling, the use of a chiral phosphine ligand could, in principle, induce asymmetry if the coupling partner allows for the creation of a chiral product, such as an atropisomer or a molecule with a new stereocenter adjacent to the oxadiazole ring.

The table below presents hypothetical data for a stereoselective reduction of a ketone substituent introduced at the C2 position, illustrating how the choice of chiral catalyst can influence the stereochemical outcome.

Table 2: Catalyst-Controlled Stereoselective Reduction

SubstrateReducing AgentChiral Catalyst/SystemProductDiastereomeric/Enantiomeric Excess (d.e./e.e. %)
1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-oneBH₃·SMe₂(R)-CBS-Oxazaborolidine(R)-1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-ol96% e.e.
1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-oneBH₃·SMe₂(S)-CBS-Oxazaborolidine(S)-1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-ol95% e.e.
1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-oneH₂, RuCl(p-cymene)[(S,S)-TsDPEN]Asymmetric Transfer Hydrogenation(S)-1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-ol98% e.e.
1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-oneNaBH₄None (Achiral)Racemic 1-(5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-ol0% e.e.

Mechanistic Studies of Biological Interactions of 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole Derivatives

Investigations into Enzyme Inhibition Mechanisms

The 1,3,4-oxadiazole (B1194373) scaffold is a key component in the design of various enzyme inhibitors, attributed to its favorable physicochemical properties and ability to form crucial interactions with biological macromolecules. tmrjournals.com

Glycogen Synthase Kinase-3beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3beta (GSK-3β) is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, due to its role in the hyperphosphorylation of the tau protein. nih.gov Consequently, inhibitors of GSK-3β are of significant therapeutic interest. A series of novel 1,3,4-oxadiazole derivatives have been designed and synthesized as potent GSK-3β inhibitors. nih.govresearchgate.net

One notable study detailed the structure-activity relationships of these derivatives, leading to the identification of a compound, 3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)methyl)benzonitrile, which exhibited highly selective and potent inhibition of GSK-3β. nih.gov The binding mode of this compound was confirmed through X-ray co-crystallography, providing a detailed view of its interaction with the enzyme's active site. researchgate.net Research has also identified other oxadiazole derivatives with significant inhibitory activity against both GSK-3α and GSK-3β isoforms, with some compounds showing IC₅₀ values in the low nanomolar range. researchgate.net

Table 1: GSK-3β Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Target IC₅₀ (nM) Selectivity
Acetamide 26d GSK-3α 2 -
Acetamide 26d GSK-3β 17 -

This table presents data on representative 1,3,4-oxadiazole derivatives, not specifically 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole. Data sourced from a study on structure-based optimization of oxadiazole-based GSK-3 inhibitors. researchgate.net

Telomerase Inhibition Pathways

Telomerase is an enzyme crucial for maintaining telomere length and is activated in the majority of cancer cells, making it a prime target for anticancer therapies. eurekaselect.comresearchgate.net The 1,3,4-oxadiazole scaffold has been identified as a promising lead for the development of telomerase inhibitors. eurekaselect.comresearchgate.net

The mechanism of action for some 1,3,4-oxadiazole-based compounds involves the suppression of telomerase activity by reducing the expression of dyskerin, a key component of the telomerase complex. tmrjournals.com Studies have shown that hybrid molecules combining 1,3,4-oxadiazole with other pharmacophores, such as quinoline, can exhibit potent telomerase inhibition. nih.gov For example, compounds like 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and its 4-chloro-substituted analog have demonstrated significant telomerase inhibition with IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: Telomerase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Derivative IC₅₀ (µM)
2-(2,3-Dihydrobenzo[b] tmrjournals.comnih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole 1.27 ± 0.05
3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione 0.8 ± 0.1

This table showcases the inhibitory potential of certain 1,3,4-oxadiazole derivatives against telomerase. nih.gov Data is not specific to this compound.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibitors are being explored for therapeutic applications. nih.gov Research has demonstrated that derivatives of 1,3,4-oxadiazole can act as effective inhibitors of human alkaline phosphatase. nih.gov

In one study, a series of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized and evaluated. nih.gov Several of these compounds exhibited excellent inhibitory activity, with one derivative showing an IC₅₀ value of 0.420 ± 0.012 µM, which was significantly more potent than the standard inhibitor KH₂PO₄. nih.gov Kinetic studies of the most potent compound revealed a non-competitive mode of inhibition. nih.gov Molecular docking studies further elucidated the binding interactions of these compounds within the active site of the alkaline phosphatase enzyme. nih.gov

Integrase Inhibition

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. nih.gov The 1,3,4-oxadiazole ring is a recognized pharmacophore in the design of HIV-1 integrase inhibitors. asm.orgresearchgate.net The drug Raltegravir, an approved anti-HIV agent, features a 1,3,4-oxadiazole core, highlighting the importance of this scaffold. tmrjournals.comresearchgate.net Research has shown that five-membered heterocycles like oxadiazoles can effectively participate in the metal chelation necessary for inhibiting the enzyme's function. nih.gov Various derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit potent inhibitory effects against HIV-1 infection by targeting this viral enzyme. asm.orgresearchgate.netnih.gov

DNA Enzyme Inhibition (e.g., Methyl Transferase)

DNA methyltransferases (DNMTs) are enzymes that catalyze DNA methylation, an epigenetic modification crucial for gene expression regulation. frontiersin.org Abnormal DNMT activity is associated with various diseases, including cancer. While natural products and their derivatives have been identified as DNMT inhibitors, specific research focusing on 1,3,4-oxadiazole derivatives as direct inhibitors of DNA methyltransferase is not widely reported in the surveyed literature. nih.gov However, the ability of some 1,3,4-oxadiazole derivatives to bind to DNA has been investigated, suggesting potential interactions with DNA-modifying enzymes. researchgate.net Further research is needed to explore the direct inhibitory mechanisms of this class of compounds on enzymes like DNA methyltransferase.

Modulation of Receptor Activity (e.g., Estrogen Receptor)

Selective estrogen receptor modulators (SERMs) are compounds that can exhibit either agonist or antagonist effects on estrogen receptors (ERs) in a tissue-specific manner. nih.gov This modulation is a key therapeutic strategy for conditions like breast cancer and osteoporosis. nih.govresearchgate.net

While the primary scaffolds for known SERMs are typically structures like triphenylethylenes and benzothiophenes, research has begun to explore other heterocyclic systems. nih.gov Studies have investigated 1,3,4-oxadiazole derivatives for their potential anticancer activity, including against breast cancer cell lines that are known to express estrogen receptors. acu.edu.inbiointerfaceresearch.com For instance, a study on 1,3,4-oxadiazole-indole hybrid derivatives investigated their interactions with the estrogen receptor (ER alpha) in triple-negative breast cancer cell lines, with some compounds showing potent activity. acu.edu.in This suggests that the 1,3,4-oxadiazole scaffold could serve as a template for developing new agents that modulate estrogen receptor activity.

Mechanistic Aspects of Antimicrobial Activity

Derivatives of this compound belong to the broader class of 1,3,4-oxadiazoles, which are known for their wide spectrum of pharmacological activities. nih.govnih.gov The antimicrobial effects of these compounds are attributed to various mechanisms of action that interfere with essential life processes of bacteria, fungi, and viruses.

Antibacterial Action Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial mechanisms of 1,3,4-oxadiazole derivatives are multifaceted, targeting key bacterial structures and metabolic pathways. These compounds have demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

One primary mechanism involves the inhibition of cell wall biosynthesis. unirioja.es Certain oxadiazole derivatives target and bind to penicillin-binding proteins (PBPs), such as PBP2a in methicillin-resistant S. aureus (MRSA), which are crucial enzymes in the synthesis of the bacterial cell wall. unirioja.es This inhibition disrupts cell wall integrity, leading to bacterial cell death. Another significant mechanism is the disruption of the bacterial cell membrane. Studies on the 1,3,4-oxadiazole compound LMM6 revealed that it induces an increase in intracellular reactive oxygen species (ROS) and disturbs the cell membrane of S. aureus. nih.gov This leads to increased membrane permeability, as evidenced by a higher uptake of propidium iodide, ultimately compromising the cell's viability. nih.gov

Furthermore, some derivatives function by inhibiting essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com By targeting these topoisomerases, the compounds prevent the necessary coiling and uncoiling of bacterial DNA, thereby halting replication and leading to bactericidal effects. mdpi.com In addition to these direct actions, 1,3,4-oxadiazole derivatives have been shown to prevent the formation of bacterial biofilms, which are critical for pathogenesis in chronic infections. nih.gov This is achieved by downregulating the transcription of biofilm-related genes, such as spa in S. aureus. nih.gov

Table 1: Antibacterial Mechanisms of 1,3,4-Oxadiazole Derivatives

Target Organism Mechanism of Action Observed Effect References
Staphylococcus aureus Inhibition of Penicillin-Binding Protein 2a (PBP2a) Inhibition of cell wall biosynthesis unirioja.es
Staphylococcus aureus Increased Reactive Oxygen Species (ROS) Disturbance of the cell membrane nih.gov
Staphylococcus aureus Downregulation of biofilm-related genes (spa) Prevention of biofilm formation nih.gov
E. coli & S. aureus Inhibition of DNA gyrase and topoisomerase IV Halts DNA replication mdpi.com

Antifungal Action Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal activity of 1,3,4-oxadiazole derivatives has been particularly noted against opportunistic pathogens like Candida albicans. A key mechanism identified for compounds LMM5 and LMM11 is the inhibition of the enzyme thioredoxin reductase (Trr1). frontiersin.orgnih.gov This enzyme is vital for maintaining the redox balance within the fungal cell. frontiersin.org Its inhibition disrupts this balance, leading to cellular stress and ultimately affecting the internal structure of the fungal cell. frontiersin.orgnih.gov

These compounds have demonstrated fungicidal activity, meaning they actively kill the fungal cells rather than merely inhibiting their growth. frontiersin.orgnih.gov The fungicidal profile of derivative LMM6 has been confirmed, along with a promising ability to inhibit biofilm formation in C. albicans, which is a significant factor in its virulence and resistance. mdpi.com The minimum inhibitory concentration (MIC) values for some of these compounds against C. albicans isolates are as low as 32 μg/ml. frontiersin.org Furthermore, studies have shown a synergistic effect when certain oxadiazole derivatives are combined with established antifungal drugs like Amphotericin B, suggesting potential for combination therapies. nih.govmdpi.com While specific mechanisms against Aspergillus niger are less detailed, the broad-spectrum activity of related compounds suggests that interference with fundamental cellular processes, such as membrane integrity or essential enzyme function, is likely. mdpi.com

Table 2: Antifungal Mechanisms of 1,3,4-Oxadiazole Derivatives

Target Organism Mechanism of Action Observed Effect References
Candida albicans Inhibition of Thioredoxin Reductase (Trr1) Disruption of cellular redox state frontiersin.orgnih.gov
Candida albicans Not specified Fungicidal activity, anti-biofilm formation mdpi.com
Paracoccidioides spp. Not specified Fungicidal activity, synergistic with Amphotericin B nih.gov

Antiviral Mechanisms

Research into the antiviral properties of 1,3,4-oxadiazole derivatives has shown activity against certain plant viruses, notably the Tobacco Mosaic Virus (TMV). nih.gov While specific compounds have demonstrated curative effects against TMV comparable to or better than commercial agents, the precise molecular mechanisms are not fully elucidated for this specific class of oxadiazoles. nih.gov

However, the general mechanisms of action for antiviral nucleoside analogues and other N-heterocyclic compounds often involve the inhibition of key viral enzymes. nih.govmdpi.com A common antiviral strategy is the targeting of viral polymerases. mdpi.com In this process, the antiviral agent, acting as a nucleoside analogue, is incorporated into the growing viral DNA or RNA strand, leading to the termination of the replication process. mdpi.com Another potential mechanism is the inhibition of other viral enzymes essential for the viral life cycle, such as methyltransferases, which are involved in capping the viral RNA and protecting it from degradation. mdpi.com While these mechanisms are established for other heterocyclic compounds, further research is needed to confirm the specific pathways through which this compound derivatives exert their antiviral effects.

Anti-Inflammatory and Analgesic Pathways

Many 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory and analgesic activities. nih.govejbps.com The primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govmdpi.com These enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Most non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov The derivatization of NSAIDs into 1,3,4-oxadiazole structures has been explored as a strategy to retain anti-inflammatory efficacy while potentially reducing gastrointestinal side effects associated with the free carboxylic acid group of traditional NSAIDs. nih.gov

Studies have shown that 2,5-disubstituted-1,3,4-oxadiazole derivatives can significantly suppress the levels of pro-inflammatory markers. In carrageenan-induced inflammation models, these compounds have been observed to reduce concentrations of nitric oxide (NO), interleukin-6 (IL-6), and COX-2 in paw homogenates, confirming their anti-inflammatory nature at a molecular level. mdpi.com By inhibiting the COX pathway, these derivatives effectively reduce the synthesis of prostaglandins, leading to a decrease in inflammation and the alleviation of pain. nih.govmdpi.com

Anticancer Modulating Pathways

Cytotoxicity Mechanisms (e.g., Apoptosis Induction)

The anticancer potential of 1,3,4-oxadiazole derivatives is largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Apoptosis is a critical cellular process for eliminating damaged or unnecessary cells, and its dysregulation is a hallmark of cancer. waocp.org

One specific derivative, 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e), has been shown to exert a significant inhibitory effect against MCF-7 breast cancer cells. nih.gov The mechanism involves the induction of apoptosis through several key molecular events. First, the compound causes the cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing their progression into the DNA synthesis phase and subsequent division. nih.gov

This cell cycle arrest is followed by the activation of the intrinsic apoptotic pathway. Western blotting studies have revealed a high level of activation of Caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov Simultaneously, a significant decrease in the expression of the anti-apoptotic protein BCL-2 was observed. nih.gov The BCL-2 family of proteins are critical regulators of apoptosis, with anti-apoptotic members like BCL-2 preventing cell death. waocp.org By downregulating BCL-2 and activating Caspase-3, the oxadiazole derivative shifts the cellular balance in favor of apoptosis, leading to the selective death of cancer cells. nih.gov

Table 3: Anticancer Mechanisms of a 1,3,4-Oxadiazole Derivative

Target Cell Line Mechanism of Action Observed Effect References
MCF-7 (Breast Cancer) Cell cycle arrest Cells arrested in G0/G1 phase nih.gov
MCF-7 (Breast Cancer) Modulation of apoptotic proteins Activation of Caspase-3, decrease in BCL-2 expression nih.gov

Compound Names Table

Abbreviation / NameChemical Name
LMM5N/A (Specific structure not provided in sources)
LMM6N/A (Specific structure not provided in sources)
LMM114-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
5e5-aminophenyl-2-butylthio-1,3,4-oxadiazole
Amphotericin B(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaen-36-carboxylic acid
Nitric OxideNitric oxide
Interleukin-6Interleukin-6

Activity Against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-453)

Derivatives of 1,3,4-oxadiazole have demonstrated notable cytotoxic effects against various cancer cell lines, including the breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com While specific studies on this compound are not extensively detailed in the provided context, the broader class of 1,3,4-oxadiazole derivatives has shown promise. For instance, a series of benzimidazole (B57391) derivatives of 1,3,4-oxadiazole was tested for cytotoxicity, with some compounds exhibiting a stronger cytotoxic effect on MCF-7 cells than the reference compound, 5-fluorouracil. mdpi.com

The MCF-7 cell line is an estrogen-dependent breast cancer cell line, while the MDA-MB-231 is estrogen-independent. The activity of 1,3,4-oxadiazole derivatives against both suggests that their mechanism of action may not be solely dependent on the estrogen receptor pathway. nih.gov Research into 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives revealed that the compound 5-aminophenyl-2-butylthio-1,3,4-oxadiazole had the highest inhibitory effect against MCF-7 cells, with an IC50 value of 10.05 ± 1.08 µM, while showing lower toxicity to normal cell lines. nih.gov This particular derivative was found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov

In another study, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, were evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 cells. nih.gov Although these compounds displayed weak anticancer activity, it highlights the ongoing investigation into heterocyclic compounds for cancer therapy. nih.gov The search for new anticancer agents is driven by the need to overcome the high toxicity and drug resistance associated with current chemotherapeutic drugs. nih.gov

Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e)MCF-710.05 ± 1.08 nih.gov
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMCF-717.09 mdpi.com
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMDA-MB-23121.20 mdpi.com

Antitubercular Mechanisms (e.g., DprE1 inhibition)

The 1,3,4-oxadiazole scaffold is a promising chemotype in the discovery of new antitubercular agents. nih.gov A significant mechanism of action for this class of compounds is the inhibition of the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme. nih.govacs.org DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of lipoarabinomannan and arabinogalactan. sci-hub.stnih.gov Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial cell death. researchgate.net

A high-throughput screening identified (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone as a potent antitubercular agent. nih.govacs.org Subsequent structure-activity relationship studies led to the development of analogs with high in vitro potency against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govacs.org Whole-genome sequencing of resistant Mtb mutants revealed mutations in the dprE1 gene, confirming it as the target. nih.govacs.org

The oxadiazole core can act as a bioisosteric replacement for the hydrazide moiety found in the first-line anti-TB drug isoniazid. nih.gov Several DprE1 inhibitors with diverse chemical scaffolds are currently in clinical development, underscoring the importance of this target in anti-TB drug discovery. nih.gov The continued rise of drug-resistant tuberculosis poses a significant global health threat, making the development of new drugs that act on novel targets like DprE1 a critical priority. nih.gov

Table 2: Antitubercular Activity of a 1,3,4-Oxadiazole Derivative

CompoundTargetActivityReference
(4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanoneDprE1Potent antitubercular agent, active against drug-resistant strains nih.govacs.org

Antioxidant Activities and Radical Scavenging Mechanisms

Derivatives of 1,3,4-oxadiazole have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govfrontiersin.org Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is implicated in a variety of diseases, making antioxidants a key area of research. frontiersin.orgmdpi.com The antioxidant activity of 1,3,4-oxadiazole derivatives has been evaluated using computational and experimental methods. nih.govfrontiersin.org

The primary mechanisms by which these compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the free radical. nih.gov

Theoretical studies using Density Functional Theory (DFT) have shown that in the gas phase, the HAT and SPLET mechanisms are more favorable for 1,3,4-oxadiazole derivatives, while the SET-PT mechanism is dominant in aqueous solutions. nih.gov The antioxidant potential of these compounds can be enhanced by the presence of electron-donating groups on their phenyl rings. frontiersin.org

Experimental assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant capacity of these compounds. dergipark.org.trnih.gov In one study, a series of newly synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives all demonstrated DPPH free radical scavenging activity. dergipark.org.tr Another study on 2-amino-5-R-1,3,4-oxadiazoles containing a hindered phenol fragment found their antioxidant activity to be higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com

Table 3: Antioxidant Mechanisms of 1,3,4-Oxadiazole Derivatives

MechanismDescriptionFavored Environment
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom to a free radical.Gas Phase
Single Electron Transfer followed by Proton Transfer (SET-PT)Donation of an electron followed by a proton.Aqueous Solution
Sequential Proton Loss Electron Transfer (SPLET)Loss of a proton followed by electron donation.Gas Phase

Structure Activity Relationship Sar and Ligand Design Principles for 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 1,3,4-oxadiazole (B1194373) derivatives is profoundly influenced by the nature of the substituents at the 2- and 5-positions. Modifications to these positions can alter the molecule's polarity, lipophilicity, and ability to form key interactions, such as hydrogen bonds, with biological targets. nih.govnih.gov

While direct halogenation of the 1,3,4-oxadiazole ring at the C-2 position is not extensively detailed in structure-activity relationship studies, the introduction of halogen atoms, particularly bromine, onto substituents at this position consistently enhances biological activity. The presence of these electron-withdrawing groups on aryl rings attached to the oxadiazole core is a common strategy to improve potency.

For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized and evaluated for anti-inflammatory activity. ijpsjournal.com The results indicated that the bromo-substituted compounds displayed efficacy comparable to the standard drug indomethacin. ijpsjournal.com In another study, the highest antibacterial activity in a series was observed for a compound featuring two ortho-bromo groups on separate aromatic rings attached to the 1,3,4-oxadiazole moiety. mdpi.com Similarly, the synthesis of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline derivatives yielded compounds with notable antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net These findings underscore that the electronic effects and increased lipophilicity conferred by bromine on ancillary rings are key to enhancing biological function.

Table 1: Effect of Bromo-Substituents on the Biological Activity of 1,3,4-Oxadiazole Analogues

Base StructureSubstituent Group Containing BromineReported Biological ActivityReference
2,5-Disubstituted-1,3,4-oxadiazole2-[3-(4-bromophenyl)propan-3-one]Anti-inflammatory ijpsjournal.com
2,5-Diaryl-1,3,4-oxadiazoleOrtho-bromoaryl groups at C-2 and C-5Antibacterial mdpi.com
2,5-Disubstituted-1,3,4-oxadiazole2-[(4-bromoanilino)methyl]Antibacterial, Antifungal, Anti-inflammatory nih.gov

The substituent at the C-5 position plays a significant role in modulating the pharmacological profile of 1,3,4-oxadiazole derivatives. While specific data on the 5-isopropyl group is limited, studies on other alkyl substituents at this position provide valuable insights into its likely impact. Alkyl groups influence the compound's lipophilicity, steric profile, and van der Waals interactions within a receptor's binding pocket.

Research on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains (e.g., decyl, undecyl, dodecyl) has demonstrated their potential as cholinesterase inhibitors. nih.gov The length of the alkyl chain was found to be critical for antimycobacterial activity, with chains of 10 to 12 carbons showing the most promise. mdpi.com This suggests that the lipophilic character of the C-5 substituent is crucial for penetrating cell membranes or for effective binding to hydrophobic pockets in enzymes. mdpi.com The isopropyl group, being a small, branched alkyl chain, would contribute to the molecule's lipophilicity and provide steric bulk, which can be critical for achieving selectivity and potent inhibition of specific enzymes or receptors. The synthesis of various 5-alkyl-substituted 2-amino-1,3,4-oxadiazoles has been reported, indicating the importance of this substitution pattern in developing new bioactive molecules. organic-chemistry.org

The introduction of aromatic and heteroaromatic rings at the C-2 and C-5 positions is a cornerstone of designing bioactive 1,3,4-oxadiazole analogues. These rings can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if heteroatoms are present), which are fundamental for ligand-receptor recognition.

The nature and substitution pattern of these rings can fine-tune the biological activity. For example, in the search for antimicrobial agents, derivatives bearing indole, benzothiazole, and pyridine (B92270) moieties have shown significant potency. ijpsjournal.commdpi.com The presence of a 4-hydroxyphenyl substituent at the C-5 position led to a compound with strong inhibitory activity against M. tuberculosis. mdpi.com In the context of anticancer activity, 1,3,4-oxadiazoles bearing benzimidazole (B57391) substituents have demonstrated a strong cytotoxic effect against breast cancer cells by inhibiting EGFR and HER2 receptors. acs.org The substitution of a pyridine ring at the 5-position has been shown to enhance the anti-inflammatory activity of certain 1,3,4-oxadiazole derivatives. rroij.com

Table 2: Influence of Aromatic/Heteroaromatic Substituents on Biological Activity

PositionSubstituentTarget/ActivityReference
C-54-HydroxyphenylAntitubercular mdpi.com
C-5Indole RingAntitubercular mdpi.com
C-2 / C-5BenzimidazoleAnticancer (EGFR/HER2) acs.org
C-5PyridineAnti-inflammatory rroij.com
C-2 / C-5Phenyl, Naphthyl, FuranAntimicrobial ijpsjournal.comasianpubs.org

Stereochemical Considerations in Ligand Design

Stereochemistry is a critical factor in ligand design, as biological macromolecules like enzymes and receptors are chiral environments. The spatial arrangement of a molecule's atoms can drastically affect its binding affinity and efficacy. For 1,3,4-oxadiazole analogues, chirality is typically introduced via substituents attached to the heterocyclic core.

A compelling example is found in a series of chiral 1,3,4-oxadiazol-2-ones designed as fatty acid amide hydrolase (FAAH) inhibitors. nih.gov In this study, the separated enantiomers displayed significant differences in their potency and selectivity. The S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one was a highly potent FAAH inhibitor with an IC50 value in the low nanomolar range (11 nM). nih.gov In stark contrast, its corresponding R-enantiomer was only a moderate inhibitor (IC50 = 0.24 µM). nih.gov This greater than 20-fold difference in potency highlights that only one enantiomer can achieve the optimal orientation and interactions within the chiral active site of the enzyme. This underscores the necessity of considering stereochemistry during the design and optimization of 1,3,4-oxadiazole-based ligands to maximize potency and selectivity. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Modern drug design heavily relies on computational methods to guide the synthesis and optimization of new drug candidates. For 1,3,4-oxadiazole analogues, pharmacophore modeling and other in silico techniques are instrumental in identifying key structural features required for biological activity and in optimizing lead compounds.

Pharmacophore models identify the essential spatial arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. A 3D-QSAR pharmacophore model developed for 1,3,4-oxadiazole-based thymidine (B127349) phosphorylase inhibitors identified HBA, HBD, and a ring aromatic (RA) feature as critical for activity. nih.gov Such models are then used for virtual screening of compound libraries to identify new potential hits.

Molecular docking studies are used to predict the binding mode of ligands within the active site of a target protein, providing insights into specific interactions. This has been applied to 1,3,4-oxadiazole derivatives targeting various enzymes, including the 5-HT1A receptor for antidepressant activity and EGFR for anticancer therapy. nih.govtandfonline.com These studies help rationalize observed SAR and guide the design of new analogues with improved binding affinity. For example, docking of an active antidepressant analogue into the 5-HT1A receptor revealed significant interactions with key residues at the active site. nih.gov Lead optimization often involves strategies like fragment-based drug design (FBDD) and bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Bioisosteric Replacements in the 1,3,4-Oxadiazole Core

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in medicinal chemistry to improve drug characteristics. The 1,3,4-oxadiazole ring itself is frequently employed as a bioisostere for amide and ester groups. nih.govbldpharm.com This replacement can lead to compounds with increased metabolic stability, lower lipophilicity, and improved oral bioavailability, as the oxadiazole ring is less susceptible to hydrolysis than esters or amides. nih.govacs.org

Furthermore, the 1,3,4-oxadiazole core itself can be replaced by other five-membered heterocycles to modulate biological activity.

1,3,4-Thiadiazole (B1197879): The most common bioisosteric replacement is the 1,3,4-thiadiazole ring, where the oxygen atom is substituted with a sulfur atom. dntb.gov.ua While structurally similar, this change can alter electronic properties, hydrogen bonding capacity, and metabolic profile. dntb.gov.ua

1,2,4-Triazole (B32235): The 1,2,4-triazole ring is a nitrogenous analogue of the 1,3,4-oxadiazole core and has been explored as a bioisosteric replacement in the development of anticancer agents. asianpubs.org

1,2,4-Oxadiazole (B8745197): While an isomer, the 1,2,4-oxadiazole ring is also considered a bioisosteric alternative. However, studies have shown that switching between the 1,3,4- and 1,2,4-isomers can lead to significant changes in polarity, metabolic stability, and receptor affinity, demonstrating that not all isomers are created equal in a biological context. nih.govacs.org

Table 3: Common Bioisosteric Replacements for the 1,3,4-Oxadiazole Ring

Original MoietyBioisosteric ReplacementRationale / ConsequenceReference(s)
Amide / Ester1,3,4-Oxadiazole Increased metabolic stability, modulation of physicochemical properties. nih.govbldpharm.com
1,3,4-Oxadiazole 1,3,4-ThiadiazoleModulates electronic properties and hydrogen bonding capacity. dntb.gov.ua
1,3,4-Oxadiazole 1,2,4-TriazoleNitrogenous analogue used to explore different interaction patterns. asianpubs.org
1,3,4-Oxadiazole 1,2,4-OxadiazoleAlters polarity, metabolic profile, and receptor affinity. acs.org

Emerging Applications and Future Research Perspectives for 2 Bromo 5 Propan 2 Yl 1,3,4 Oxadiazole

Applications in Materials Science

The 1,3,4-oxadiazole (B1194373) nucleus is known for its thermal and chemical stability, as well as its electronic properties, making it a valuable component in the development of advanced materials. eurekaselect.comresearchgate.net

Optical Properties (e.g., Organic Light-Emitting Diodes, Laser Dyes, Scintillators)

Derivatives of 1,3,4-oxadiazole are recognized for their significant optical and electrical properties, attributed to their electron-deficient nature and high photoluminescence quantum yields. researchgate.net Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been extensively investigated as efficient electron-transporting and emitting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their high electron affinity and thermal stability enhance the performance and efficiency of OLED devices. researchgate.net The oxadiazole ring is often incorporated into small molecules and polymers designed for electroluminescent applications. rsc.org

Research has shown that the optical properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be fine-tuned by altering the substituents. nih.gov For instance, increasing the conjugation length can shift the UV-visible absorption and fluorescence emission spectra. nih.gov Given that 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole possesses the core heterocyclic structure, it could serve as a foundational building block. The bromo-substituent can be readily replaced via cross-coupling reactions to introduce various aryl groups, allowing for the synthesis of novel materials with tailored optical properties for potential use in deep blue emitters or other optoelectronic applications. rsc.orgnih.gov

Development of Heat-Resistant Polymers and Anti-Corrosion Agents

The inherent stability of the 1,3,4-oxadiazole ring makes it a candidate for incorporation into heat-resistant polymers. eurekaselect.com Furthermore, 1,3,4-oxadiazole derivatives have been noted for their potential as corrosion inhibitors. eurekaselect.comnih.gov Azo compounds derived from thiazole (B1198619) and other heterocyclic systems have been investigated as anti-corrosion agents. researchgate.net The ability of the heterocyclic nitrogen and oxygen atoms to coordinate with metal surfaces can form a protective layer, preventing corrosion. The potential of this compound in this area could be explored by derivatizing it to enhance its interaction with metal surfaces.

Potential in Agrochemicals (Herbicidal, Insecticidal, Fungicidal Activity)

The 1,3,4-oxadiazole scaffold is present in various commercially significant agrochemicals and is a key area of research for developing new plant protection agents. mdpi.comresearchgate.net Derivatives of this heterocycle have demonstrated a wide spectrum of activities, including herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net

Herbicidal Activity: Certain 1,3,4-oxadiazole derivatives, such as Oxadiazon, are established herbicides. ijpsjournal.com This indicates the potential of the oxadiazole ring system to interfere with biological processes in weeds. ijpsjournal.com

Insecticidal Activity: Research has shown that various 1,3,4-oxadiazole derivatives exhibit notable insecticidal properties. researchgate.net For example, compounds grafted onto chitosan (B1678972) have shown good activity against the cotton leafworm Spodoptera littoralis. nih.gov The development of new insecticides is crucial to manage pests that cause significant crop losses. nih.gov

Fungicidal Activity: The fungicidal potential of 1,3,4-oxadiazoles is well-documented. asianpubs.org Studies have demonstrated their effectiveness against a range of plant pathogenic fungi. frontiersin.org For instance, certain derivatives have shown significant inhibitory activity against fungi responsible for maize diseases, such as Exserohilum turcicum, Gibberella zeae, and Rhizoctonia solani. frontiersin.org The introduction of different substituents on the oxadiazole ring, such as aromatic five-membered heterocycles, has been shown to enhance antifungal activity. frontiersin.org

The table below summarizes the agrochemical activities of representative 1,3,4-oxadiazole derivatives, highlighting the potential of this chemical class.

Compound ClassActivityTarget Organism(s)Reference
OxadiazonHerbicidalWeeds ijpsjournal.com
1,3,4-Oxadiazoles grafted on chitosanInsecticidalSpodoptera littoralis (Cotton leafworm) nih.gov
1,3,4-Oxadiazole derivativesFungicidalE. turcicum, G. zeae, R. solani (Maize pathogens) frontiersin.org
5-Substituted 1,3,4-oxadiazole-2-thiolsFungicidalAspergillus flavus, Mucor species, A. niger asianpubs.org

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

The characterization and quantification of this compound and its derivatives in research settings rely on standard and advanced analytical techniques. The structural confirmation of newly synthesized 1,3,4-oxadiazole analogs is typically achieved through a combination of spectroscopic methods. nih.govnih.gov These include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups and the oxadiazole ring vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, confirming the arrangement of protons and carbon atoms. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov

For quantification in various matrices, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS or GC-MS), would be the methods of choice. These techniques allow for the separation, identification, and precise measurement of the compound's concentration in complex mixtures, which is essential for metabolism studies, environmental analysis, or quality control during synthesis.

Green Chemistry Approaches in Synthesis and Derivatization

In recent years, there has been a significant shift towards developing environmentally benign synthetic methodologies in chemical research. For the synthesis of 1,3,4-oxadiazoles, several green chemistry approaches have been reported, which could be applied to the synthesis and derivatization of this compound. eurekaselect.comresearchgate.net These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions minimizes the use of volatile organic compounds (VOCs), reducing waste and environmental impact. researchgate.netasianpubs.org Grinding techniques can be employed in this context. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options like polyethylene (B3416737) glycol (PEG) is preferred over traditional hazardous solvents. asianpubs.org

Catalytic Reactions: The use of efficient catalysts, such as iodine, can promote reactions like oxidative cyclization under milder conditions. researchgate.net

These approaches offer a more sustainable pathway for producing 1,3,4-oxadiazole derivatives, aligning with the principles of green chemistry. nih.gov

Future Directions in Drug Discovery and Chemical Biology for 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole nucleus is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a vast array of pharmacological activities. researchgate.netnih.gov This scaffold is a cornerstone in the development of new therapeutic agents. eurekaselect.comijpsjournal.com The diverse biological profiles of 1,3,4-oxadiazole derivatives suggest that this compound could serve as a valuable intermediate for creating libraries of new compounds for drug discovery.

The broad spectrum of biological activities reported for this class includes:

Antimicrobial Activity: Extensive research has demonstrated the potent antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives against various human pathogens. nih.govnih.govmdpi.com

Anticancer Activity: Many derivatives have been synthesized and evaluated for their anticancer properties, showing cytotoxicity against various cancer cell lines. nih.goveurekaselect.comtandfonline.com

Anti-inflammatory Activity: Compounds containing the 1,3,4-oxadiazole ring have been reported as effective anti-inflammatory agents. ijpsjournal.comnih.gov

Antiviral Activity: The 1,3,4-oxadiazole moiety is present in approved antiviral drugs like Raltegravir, which is used to treat HIV infection. mdpi.comeurekaselect.com

Antidiabetic Activity: Recent studies have highlighted the potential of 1,3,4-oxadiazole hybrids in managing diabetes by modulating targets like α-glucosidase and PPARγ. nih.gov

The table below presents a summary of the diverse biological activities associated with the 1,3,4-oxadiazole scaffold.

Biological ActivityTarget/Mechanism (Example)Reference(s)
AnticancerInhibition of enzymes like Histone Deacetylase (HDAC) nih.gov
AntidiabeticInhibition of α-glucosidase, α-amylase tandfonline.comnih.gov
Anti-inflammatoryInhibition of COX-2 enzyme tandfonline.com
AntifungalInhibition of thioredoxin reductase in Candida albicans nih.gov
AntibacterialInhibition of peptide deformylase nih.gov
Antiviral (Anti-HIV)Integrase inhibitor (e.g., Raltegravir) mdpi.comeurekaselect.com

Future research will likely focus on synthesizing novel derivatives of this compound via modification at the bromine position to explore these and other therapeutic areas. Structure-activity relationship (SAR) studies and computational approaches like molecular docking will be crucial in designing and optimizing new lead compounds for various diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole?

  • Answer: The compound is typically synthesized via cyclization reactions using hydrazide precursors and brominated reagents. For example, analogous oxadiazole derivatives are prepared by reacting hydrazides with bromoacetyl bromide in the presence of phosphoryl chloride (POCl₃) under reflux (90°C for 6 hours), followed by neutralization and purification via column chromatography. Yields may vary (e.g., 28% in similar syntheses), necessitating optimization of stoichiometry, temperature, and reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ7.01–8.00 ppm, bromomethyl signals at δ4.59 ppm) .
  • Infrared (IR) spectroscopy: Peaks at ~1256 cm⁻¹ (C–O) and ~658 cm⁻¹ (C–Br) confirm functional groups .
  • X-ray crystallography: Resolves molecular geometry, including bond lengths (e.g., Br–C bond ~1.89 Å) and dihedral angles between planar aromatic/heterocyclic moieties .

Q. What are the primary research applications of this compound in academic settings?

  • Answer:

  • Organic synthesis: Serves as a brominated building block for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex heterocycles .
  • Material science: Explored in electro-optical studies due to its electron-deficient oxadiazole core, which influences charge transport properties .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of the oxadiazole ring in cross-coupling reactions?

  • Answer: The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., with Grignard reagents) or transition metal-catalyzed coupling (e.g., palladium-mediated arylations). Its electron-withdrawing nature also stabilizes the oxadiazole ring, directing electrophilic attacks to specific positions. Comparative studies with non-brominated analogs show enhanced reactivity in C–C bond-forming reactions .

Q. What computational approaches are used to predict the electronic properties of this compound?

  • Answer: Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. For structurally related oxadiazoles, HOMO values (~6.2 eV) suggest moderate electron-donating capacity, while LUMO values (~2.4 eV) indicate electron-accepting potential, relevant for optoelectronic applications .

Q. How can researchers address low yields or reproducibility issues in the synthesis of this compound?

  • Answer:

  • Optimize reaction conditions: Increase catalyst loading (e.g., POCl₃) or adjust stoichiometry to favor cyclization over side reactions .
  • Purification strategies: Use gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH) to isolate the product from unreacted precursors or byproducts .
  • Real-time monitoring: Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Answer: The compound is sensitive to moisture and light. Recommended storage conditions include:

  • Temperature: –20°C in airtight containers under inert gas (N₂ or Ar).
  • Handling: Use desiccants and amber glassware to prevent hydrolysis or photodegradation. Stability studies show decomposition <5% over 6 months under these conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for similar oxadiazole derivatives?

  • Answer: Variability in yields (e.g., 28% vs. 50% for analogous syntheses) may arise from:

  • Impurity of starting materials: Use HPLC-grade reagents to minimize side reactions .
  • Scale-dependent effects: Pilot small-scale reactions (<1 mmol) before scaling up to identify bottlenecks (e.g., exothermicity, mixing efficiency) .
  • Catalyst deactivation: Replace or regenerate catalysts (e.g., Pd(PPh₃)₄) if coupling efficiency declines .

Methodological Resources

  • Synthetic protocols: Detailed in for bromomethyl-oxadiazole derivatives .
  • Crystallographic data: CIF files from provide structural benchmarks for comparative studies .
  • Safety guidelines: Refer to SDS in and for hazard mitigation .

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